molecular formula C7H13N3O2 B13308004 Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13308004
M. Wt: 171.20 g/mol
InChI Key: MOKJWPRBNIUMJJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a chemical compound belonging to the class of tetrahydropyrimidines. Tetrahydropyrimidines are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Preparation Methods

The synthesis of ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization to form the tetrahydropyrimidine ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (EATPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

EATPC is characterized by its unique bicyclic structure, featuring an ethyl ester at the 5-position and an amino group at the 2-position of the tetrahydropyrimidine ring. Its molecular formula is C7H13N3O2C_7H_{13}N_3O_2 with a molecular weight of approximately 171.20 g/mol .

Biological Activities

Research indicates that EATPC exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that EATPC has potential antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its inhibitory effects on Mycobacterium tuberculosis, demonstrating significant activity with minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL .
  • Antiviral Properties : EATPC has been investigated for its antiviral potential, particularly against viral infections where it may inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential as an anti-inflammatory agent .
  • Enzyme Inhibition : EATPC acts as an enzyme inhibitor, interacting with specific biological macromolecules. This mechanism is crucial for its therapeutic applications, particularly in targeting metabolic pathways involved in disease processes .

Synthesis Methods

The synthesis of EATPC typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is often conducted in solvents like ethanol and can be optimized using catalysts to enhance yield and specificity .

Synthetic Route Overview

StepReagentsConditionsYield
1Ethyl acetoacetate + UreaReflux in ethanolHigh
2Purification via recrystallization--

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on EATPC's activity against Mycobacterium tuberculosis highlighted its potential as an anti-tubercular agent. The compound's interaction with bacterial enzymes was analyzed through molecular docking studies, revealing it binds effectively to critical targets within the bacterial metabolism .
  • Anti-inflammatory Research : In a comparative study of pyrimidine derivatives, EATPC exhibited significant anti-inflammatory activity when tested against inflammatory models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance its efficacy .
  • Enzyme Inhibition Studies : Research into the inhibition of glyoxalase enzymes by EATPC showed that it could effectively hinder bacterial growth by disrupting metabolic pathways essential for survival. This finding supports the hypothesis that EATPC may serve as a lead compound for developing new antibacterial agents .

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate

InChI

InChI=1S/C7H13N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h5H,2-4H2,1H3,(H3,8,9,10)

InChI Key

MOKJWPRBNIUMJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=NC1)N

Origin of Product

United States

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